

comparing the thermoelectric figure of merit of Sb₂S₃ and Sb₂Te₃

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony sulfide

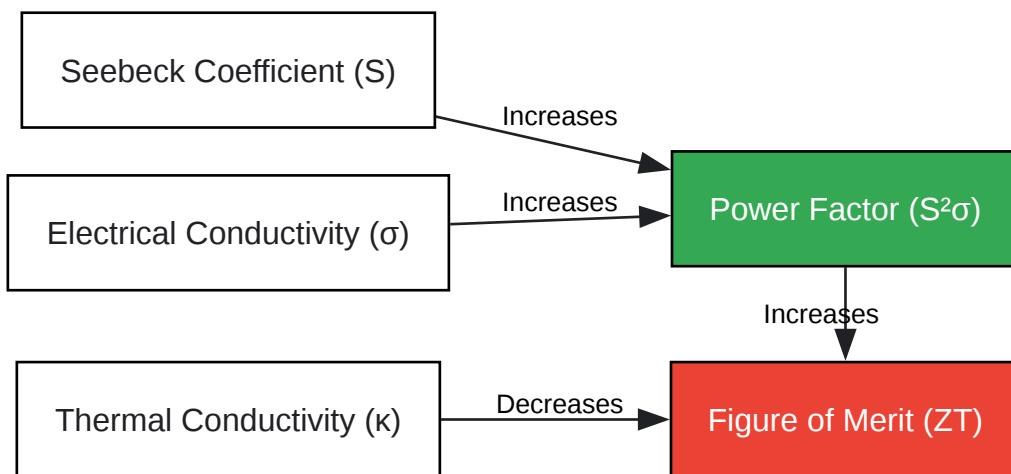
Cat. No.: B081950

[Get Quote](#)

A Comparative Guide to the Thermoelectric Figure of Merit of Sb₂S₃ and Sb₂Te₃

Antimony sulfide (Sb₂S₃) and antimony telluride (Sb₂Te₃) are chalcogenide compounds that have garnered significant interest for their potential in thermoelectric applications. This guide provides a detailed comparison of their thermoelectric figure of merit (ZT), supported by experimental data, methodologies, and an overview of common synthesis techniques. The thermoelectric figure of merit, a dimensionless quantity, is the key metric for evaluating the efficiency of a thermoelectric material. It is defined as $ZT = (S^2\sigma T)/\kappa$, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. A higher ZT value indicates a more efficient thermoelectric material.

Data Presentation


The following table summarizes the key thermoelectric properties and reported ZT values for Sb₂S₃ and Sb₂Te₃ from various experimental studies. It is important to note that the thermoelectric properties are highly dependent on the material's form (e.g., bulk, thin film, nanostructure), synthesis method, and doping.

Material	Form	Seebeck Coefficient (S) ($\mu\text{V/K}$)	Electrical Conductivity (σ) (S/m)	Thermal Conductivity (κ) ($\text{W/m}\cdot\text{K}$)	Temperature (K)	ZT
Sb_2S_3	Thin Film	~500-580 (theoretical/experimental)[1][2]	Low (a limiting factor)[3]	Low	Room Temp. & Higher	Generally low due to poor σ
Sb_2Te_3	Thin Film	111.06[4]	1.21×10^5 [4]	1.5 (assumed)[4]	300	0.30[4]
Sb_2Te_3	Nanoplate Bulk	181[5]	7.63×10^4 [5]	1.15[5]	400	0.55[5]
$(\text{Bi}_{0.15}\text{Sb}_{0.85})_2\text{Te}_3$	Bulk Alloy	-	-	-	400	1.3 ± 0.06 [6]
$\text{Sb}_2\text{Te}_3/\text{Bi}_2\text{Te}_3$ Composite	2D Nanoplate	~210	-	-	450	~1.26[3]
Sb_2Te_3 with Pt Nanoparticles	Nanosheet	-	1.38×10^5 (at 300K)[7]	-	573	1.67[7]
Monolayer Sb_2Te_3	2D Material	242.54 (p-type)[8]	-	-	300	-
Monolayer Sb_2Te_3	2D Material	-	-	-	800	~ 0.782 (theoretical)[8]

Logical Relationship of Thermoelectric Properties

The efficiency of a thermoelectric material is determined by the interplay of its Seebeck coefficient, electrical conductivity, and thermal conductivity. The following diagram illustrates

this relationship and its impact on the thermoelectric figure of merit (ZT).

[Click to download full resolution via product page](#)

Caption: Relationship between material properties and thermoelectric performance metrics.

Experimental Protocols

Accurate measurement of thermoelectric properties is crucial for determining the ZT value. Standard methodologies for these measurements are outlined below.

Measurement of Seebeck Coefficient and Electrical Conductivity

A common method for simultaneously measuring the Seebeck coefficient and electrical conductivity is the four-probe method.[9]

- Sample Preparation: The material is typically shaped into a rectangular bar.
- Apparatus: A specialized setup, such as the Ulvac ZEM-3 system, is often used.[10] The sample is placed in a furnace with precise temperature control, typically under an inert atmosphere like helium to prevent oxidation at high temperatures.
- Seebeck Coefficient Measurement: A temperature gradient (ΔT) is established across the length of the sample by a small heater at one end. Two thermocouples are placed at a known distance along the sample to measure the temperature at two points (T_1 and T_2) and

the resulting thermoelectric voltage (ΔV). The Seebeck coefficient is then calculated as $S = -\Delta V / \Delta T$. Measurements can be performed under steady-state or quasi-steady-state conditions.[11][12]

- Electrical Conductivity Measurement: A constant DC current (I) is passed through the two outer probes, and the voltage drop (V) is measured across the two inner probes. The electrical resistivity (ρ) is calculated based on the sample's geometry, and the electrical conductivity is its reciprocal ($\sigma = 1/\rho$).

Measurement of Thermal Conductivity

The thermal conductivity (κ) is often the most challenging property to measure accurately. It is composed of two components: the electronic thermal conductivity (κ_e) and the lattice thermal conductivity (κ_l).

- Steady-State Method: A known heat flux (Q) is applied to one end of the sample, and the resulting temperature gradient (ΔT) is measured along the sample of a known cross-sectional area (A) and length (L). The thermal conductivity is calculated using Fourier's law: $\kappa = (Q * L) / (A * \Delta T)$.[13]
- Laser Flash Analysis (LFA): This is a widely used transient method. A high-intensity, short-duration light pulse is directed at the front face of a small, disk-shaped sample. An infrared detector monitors the temperature change on the rear face. The thermal diffusivity (α) is determined from the temperature rise as a function of time. The thermal conductivity is then calculated using the equation $\kappa = \alpha * C_p * \rho$, where C_p is the specific heat capacity and ρ is the density of the material.

Synthesis of Sb_2S_3 and Sb_2Te_3

The synthesis method plays a critical role in determining the microstructure and, consequently, the thermoelectric properties of the material.

Sb_2S_3 Synthesis

- Solvothermal/Hydrothermal Methods: These are common solution-based techniques for synthesizing Sb_2S_3 nanostructures.[14][15] In a typical solvothermal process, antimony and sulfur precursors (e.g., SbCl_3 and Na_2S) are dissolved in a solvent (like ethylene glycol) and

sealed in an autoclave. The autoclave is then heated to a specific temperature for a set duration, leading to the formation of crystalline Sb_2S_3 .^[14] The morphology of the resulting nanostructures (nanowires, nanorods) can be controlled by adjusting reaction parameters such as temperature, time, and the use of surfactants.^{[14][15]}

Sb₂Te₃ Synthesis

- **Hydrothermal Method:** This technique is also widely used for preparing Sb_2Te_3 nanostructures.^{[5][16][17][18]} For instance, Sb_2Te_3 nanoplates can be synthesized by reacting antimony and tellurium sources in a sealed vessel under elevated temperature and pressure.^[5] The morphology and size of the resulting nanostructures can be influenced by reaction conditions and the use of structure-directing agents.^{[16][18]}
- **Solid-State Reaction:** This method involves the direct reaction of elemental antimony and tellurium powders at high temperatures in a sealed, evacuated quartz ampoule. The resulting ingot can then be processed into bulk samples.
- **Spark Plasma Sintering (SPS):** This technique is often used to consolidate nanostructured powders (produced by methods like hydrothermal synthesis) into dense bulk materials while preserving their nanoscale features, which is beneficial for reducing thermal conductivity.^[5]

Concluding Remarks

In comparing Sb_2S_3 and Sb_2Te_3 , it is evident that Sb_2Te_3 and its alloys have demonstrated significantly higher thermoelectric figures of merit, making them more established materials for near-room temperature thermoelectric applications. The research on Sb_2Te_3 has largely focused on enhancing its ZT through nanostructuring and forming composites, which effectively reduces thermal conductivity and can enhance the Seebeck coefficient.

On the other hand, while Sb_2S_3 exhibits a promisingly high Seebeck coefficient, its low electrical conductivity has been a major impediment to achieving a high ZT value. Future research on Sb_2S_3 for thermoelectric applications will likely focus on strategies to improve its electrical conductivity through doping or nanostructuring, without significantly compromising its favorable Seebeck coefficient and low thermal conductivity. For both materials, precise control over synthesis and processing is paramount to optimizing their thermoelectric performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. amp.iaamonline.org [amp.iaamonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. nplindia.in [nplindia.in]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 14. researchgate.net [researchgate.net]
- 15. ijnnonline.net [ijnnonline.net]
- 16. researchgate.net [researchgate.net]
- 17. Facile hydrothermal synthesis and formation mechanisms of Bi₂Te₃, Sb₂Te₃ and Bi₂Te₃–Sb₂Te₃ nanowires - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Hydrothermal synthesis of single-crystalline antimony telluride nanobelts - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparing the thermoelectric figure of merit of Sb₂S₃ and Sb₂Te₃]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081950#comparing-the-thermoelectric-figure-of-merit-of-sb2s3-and-sb2te3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com